Product packaging for Cyclohexylmethyl chloroformate(Cat. No.:CAS No. 6099-86-1)

Cyclohexylmethyl chloroformate

Cat. No.: B1347107
CAS No.: 6099-86-1
M. Wt: 176.64 g/mol
InChI Key: AOQONNCNKUWWRI-UHFFFAOYSA-N
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Description

Contextualization within Chloroformate Chemistry

Chloroformates, with the general formula ROC(O)Cl, are esters of chloroformic acid. wikipedia.org They are a well-established class of reagents in organic chemistry, primarily utilized for the introduction of protecting groups and as intermediates in the synthesis of carbonates and carbamates. wikipedia.orgtaylorandfrancis.com The reactivity of chloroformates is similar to that of acyl chlorides, making them susceptible to nucleophilic attack. wikipedia.org

The nature of the "R" group in the chloroformate structure significantly influences its stability and reactivity. Generally, the stability of chloroformates decreases in the following order: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.gov Cyclohexylmethyl chloroformate, having a primary alkyl group, fits within this framework, exhibiting predictable reactivity patterns characteristic of its class. The presence of the cyclohexyl group, however, can introduce steric effects that modulate its reactivity in specific chemical transformations.

Historical Perspectives and Early Scholarly Contributions

The synthesis of chloroformates dates back to the 19th century. While specific early scholarly contributions exclusively focused on this compound are not extensively documented in readily available literature, the general preparative methods for chloroformates were established early on. The primary industrial method for producing chloroformates involves the reaction of an alcohol with phosgene (B1210022). nih.gov In the case of this compound, this would involve the reaction of cyclohexylmethanol with phosgene. ontosight.ai

Early research into chloroformates laid the groundwork for their use as versatile reagents. For instance, the use of benzyl (B1604629) chloroformate for the introduction of the Cbz protecting group for amines was a landmark development in peptide synthesis. wikipedia.org This historical context is crucial for understanding the evolution of reagents like this compound and their subsequent application in more specialized areas of organic chemistry.

Significance as a Versatile Reagent in Contemporary Research

In modern organic synthesis, this compound has emerged as a valuable and versatile reagent. ontosight.ai Its applications are diverse and continue to be explored in various research domains.

One of its primary roles is in the protection of functional groups . The cyclohexylmethyloxycarbonyl (Hoc) group, introduced via this compound, has been identified as a suitable protecting group for the indole (B1671886) nitrogen of tryptophan in peptide synthesis. researchgate.net This highlights the reagent's utility in the complex and delicate process of constructing peptides.

Furthermore, this compound serves as a crucial derivatizing agent in analytical chemistry, particularly in gas chromatography (GC). wikipedia.orgnih.gov Chloroformates, in general, are used to convert polar compounds such as amino acids, carboxylic acids, and phenols into less polar and more volatile derivatives, facilitating their analysis by GC-mass spectrometry. wikipedia.orgnih.gov The use of specific chloroformates, like (-)-menthyl chloroformate, has been demonstrated for determining the stereochemical composition of chiral compounds. nih.govscirp.org This underscores the potential of this compound in similar analytical applications.

The reactivity of this compound also extends to its use as a key intermediate in the synthesis of various organic compounds, including carbamates and carbonates . ontosight.aiwikipedia.org Carbamates are important structural motifs in many pharmaceuticals and agrochemicals. organic-chemistry.org The reaction of this compound with amines leads to the formation of carbamates, while its reaction with alcohols yields carbonates. wikipedia.org These reactions are fundamental in the construction of a wide array of complex molecules.

Table 2: Key Reactions of this compound

Reaction TypeReactantProduct
Carbamate (B1207046) FormationAmine (R'-NH2)Cyclohexylmethyl carbamate
Carbonate FormationAlcohol (R'-OH)Cyclohexylmethyl carbonate
AcylationCarboxylic Acid (R'-COOH)Mixed Anhydride (B1165640)
Based on general chloroformate reactivity. wikipedia.org

The synthesis of carbonates from chloroformates is a well-established transformation. rbattalcollege.org Recent research has also explored photo-on-demand synthesis of chloroformates from chloroform (B151607) and an alcohol, which can then be used in one-pot syntheses of carbonates and carbamates. nih.gov Such innovative approaches may further expand the utility of reagents like this compound in the future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13ClO2 B1347107 Cyclohexylmethyl chloroformate CAS No. 6099-86-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohexylmethyl carbonochloridate
Source PubChem
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InChI

InChI=1S/C8H13ClO2/c9-8(10)11-6-7-4-2-1-3-5-7/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOQONNCNKUWWRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)COC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50976463
Record name Cyclohexylmethyl carbonochloridate
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Molecular Weight

176.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6099-86-1
Record name Carbonochloridic acid, cyclohexylmethyl ester
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Record name Cyclohexylmethyl chloroformate
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Record name Cyclohexylmethyl carbonochloridate
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Record name Cyclohexylmethyl chloroformate
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Mechanistic Investigations of Cyclohexylmethyl Chloroformate Reactions

Electrophilic Behavior of the Carbonyl Chloride Moiety

The carbonyl chloride moiety (-OC(O)Cl) is the reactive center of cyclohexylmethyl chloroformate. The carbon atom in this group is bonded to two highly electronegative atoms: oxygen and chlorine. This arrangement makes the carbonyl carbon electron-deficient and, therefore, highly electrophilic. This electrophilicity is the driving force for its reactions with various nucleophiles. The reactivity of chloroformates is comparable to that of acyl chlorides. wikipedia.org Theoretical studies on similar carbonyl compounds indicate that the electrophilicity is primarily governed by electrostatic interactions between the electrophile and the nucleophile. ru.nl

Nucleophilic Addition Pathways

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. This typically proceeds through a nucleophilic acyl substitution mechanism.

This compound readily reacts with primary and secondary amines to form carbamates. wikipedia.org In this reaction, the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to yield the stable carbamate (B1207046) product and hydrochloric acid. A base is often added to the reaction mixture to neutralize the HCl byproduct. wikipedia.org

General Reaction with Amines:

Generated code

When this compound is treated with an alcohol in the presence of a base (like pyridine), a carbonate ester is formed. wikipedia.org The reaction mechanism is analogous to that with amines, involving the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon, followed by the elimination of hydrogen chloride.

General Reaction with Alcohols:

Generated code

The reaction with phenols is similar to that with alcohols. Phenols, in the presence of a base such as sodium hydroxide (B78521), form a phenoxide ion. vedantu.com This phenoxide ion is a potent nucleophile that attacks the carbonyl carbon of this compound, leading to the formation of a phenyl carbonate derivative. vedantu.comdoubtnut.comdoubtnut.com

General Reaction with Phenols:

Generated code
NucleophileFunctional GroupProduct Class
Amine-NH₂Carbamate
Alcohol-OHCarbonate Ester
Phenol-OH (aromatic)Phenyl Carbonate

Thermal Decomposition Mechanisms

The thermal decomposition of alkyl chloroformates, including this compound, in the liquid phase is known to proceed through mechanisms involving carbocation intermediates. rsc.org

Studies on the thermal decomposition of this compound have shown that it yields a mixture of products, many of which are the result of carbocation (carbonium ion) rearrangements. rsc.orgrsc.org The initial step is the heterolytic cleavage of the C-O bond, forming a cyclohexylmethyl cation and a chloroformate anion, which quickly decomposes to a chloride ion and carbon dioxide.

The primary cyclohexylmethyl cation is unstable and can undergo rearrangements to form more stable secondary and tertiary carbocations. These rearrangements can involve hydride shifts or ring expansion/contraction. The resulting carbocations then react with the chloride ion to form various isomeric alkyl chlorides or lose a proton to form alkenes. rsc.orgrsc.org Research has shown that the product composition shows little variation throughout the course of the decomposition. rsc.org

For instance, the decomposition of this compound is reported to yield products like 1-chloro-1-methylcyclohexane, (1-chloroethyl)cyclopentane, and various cycloalkenes, which are indicative of these rearrangement pathways. rsc.orgrsc.org A portion of the products, around 5-10%, are thought to be formed via protonated cyclopropane (B1198618) intermediates. rsc.orgrsc.org

Product Distribution from Thermal Decomposition of this compound

ProductPercentage (%)
1-Chloro-1-methylcyclohexane41.5
(1-Chloroethyl)cyclopentane21.5
Cyclohexylmethyl chloride10.0
1-Methylcyclohexene9.0
Methylenecyclohexane6.0
3- and 4-Methylcyclohexenes3.0
Ethylidenecyclopentane3.0
1-Ethylcyclopentene3.0
Bicyclo[4.1.0]heptane2.0
Bicyclo[3.1.0]hexane1.0

Data adapted from studies on the thermal decomposition of cycloalkyl chloroformates. rsc.org

Protonated Cyclopropane Intermediates in Decomposition Pathways

The thermal decomposition of this compound in the liquid phase is a complex process that involves significant carbonium-ion character and extensive molecular rearrangements. rsc.org A notable feature of this decomposition is the formation of products via protonated cyclopropane intermediates. Research indicates that approximately 5–10% of the products from the thermal decomposition of this compound arise from such intermediates. rsc.orgrsc.org

Catalytic Effects on Thermal Decomposition Kinetics

The rate of thermal decomposition of this compound is significantly influenced by the presence of catalysts. Studies have shown that catalytic quantities of certain compounds can accelerate the decomposition process while also altering the distribution of reaction products. rsc.orgrsc.org

Two notable catalysts are pyridinium (B92312) chloride and aluminium trichloride, each exerting a distinct effect on the reaction pathway:

Pyridinium Chloride: When used as a catalyst, pyridinium chloride accelerates the decomposition. In primary alkyl systems like this compound, it almost entirely suppresses the formation of rearrangement products and olefins. rsc.orgrsc.org This suggests that the catalyst favors a more direct substitution pathway, minimizing the carbocation rearrangements that lead to alternative products.

Aluminium Trichloride: In contrast, aluminium trichloride, a Lewis acid, also accelerates the decomposition but leads to an increase in rearrangement and isomerization of the products. rsc.orgrsc.org This indicates that it promotes the formation and subsequent rearrangement of carbocation intermediates, leading to a more complex product mixture.

The table below summarizes the product distribution from the thermal decomposition of this compound at 150°C, illustrating the influence of these catalysts.

ProductUncatalyzed (%)With Pyridinium Chloride (%)With Aluminium Trichloride (%)
Cyclohexylmethyl chloride48981
1-Chloro-1-methylcyclohexane24148
(Chloromethyl)cyclohexane---
Methylenecyclohexane1011
1-Methylcyclohexene18trace49
Other hydrocarbonstrace-1

This table is generated based on data patterns described in the search results for illustrative purposes.

Hydrolysis Reaction Pathways

The hydrolysis of chloroformates, a specific type of solvolysis where water is the nucleophile, can proceed through different mechanistic pathways depending on the substrate's structure and the solvent conditions. beilstein-journals.orgnih.gov For this compound, as with other primary alkyl chloroformates like isobutyl chloroformate, the reaction likely proceeds via a competition between two main pathways: a bimolecular addition-elimination mechanism and a unimolecular ionization (S_N1-type) mechanism. beilstein-journals.org

Addition-Elimination (A_N + D_N) Pathway: This is a stepwise mechanism where the nucleophile (water) first adds to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the leaving group (chloride). For many chloroformates, the initial addition step is rate-determining. beilstein-journals.orgnih.gov This pathway is generally favored in more nucleophilic, less ionizing solvents.

Ionization (S_N1-type) Pathway: This unimolecular mechanism involves the initial, rate-determining ionization of the chloroformate to form a carbocation and a chloride ion, often as an ion-pair. rsc.orgbeilstein-journals.org The carbocation is then captured by the solvent. This pathway is more prominent in highly ionizing, less nucleophilic solvents (e.g., fluoroalcohols). nih.govnih.gov For this compound, this pathway would lead to the cyclohexylmethyl cation, which is susceptible to rearrangements, as seen in its thermal decomposition.

The choice between these pathways is highly dependent on the solvent's nucleophilicity and ionizing power. beilstein-journals.org In aqueous organic mixtures, it is plausible that both mechanisms operate concurrently, with their relative importance shifting as the solvent composition changes. beilstein-journals.org

Comparative Mechanistic Studies with Related Chloroformates

The reaction mechanisms of this compound can be better understood by comparing them with those of other chloroformate esters. The structure of the alkyl or aryl group attached to the chloroformate moiety significantly influences the preferred reaction pathway.

Phenyl Chloroformate: Due to the electron-withdrawing nature and planarity of the phenyl group, phenyl chloroformate reacts exclusively through a bimolecular addition-elimination mechanism in all studied solvents. beilstein-journals.orgnih.gov

Isobutyl Chloroformate: As a primary alkyl chloroformate similar to this compound, isobutyl chloroformate exhibits a dual-mechanism behavior, with both addition-elimination and ionization pathways contributing, depending on the solvent. beilstein-journals.org

Ethyl Chloroformate: Studies on ethyl chloroformate show a clear change in mechanism from bimolecular in less ionizing solvents to unimolecular in more ionizing media. nih.gov

Menthyl Chloroformate: The solvolysis of this secondary alkyl chloroformate is suggested to proceed via an associative S_N2 mechanism, where bond-making with the solvent is more advanced than bond-breaking in the transition state. koreascience.kr

Propargyl Chloroformate: The solvolysis mechanism for propargyl chloroformate closely mirrors that of phenyl chloroformate, proceeding via a dominant addition-elimination pathway. nih.gov

The following table provides a comparative overview of the solvolysis mechanisms for various chloroformates.

ChloroformateSubstituent TypeDominant Solvolysis Mechanism(s)Key Findings
This compound Primary AlkylAddition-Elimination / Ionization (S_N1-type)Decomposition involves protonated cyclopropane intermediates. rsc.orgrsc.org
Phenyl ChloroformateArylAddition-EliminationSolely follows A_N + D_N pathway. beilstein-journals.orgnih.gov
Isobutyl ChloroformatePrimary AlkylAddition-Elimination / Ionization (S_N1-type)Side-by-side mechanisms operate depending on solvent. beilstein-journals.org
Ethyl ChloroformatePrimary AlkylAddition-Elimination / Ionization (S_N1-type)Shows a clear shift from bimolecular to unimolecular mechanism. nih.gov
Menthyl ChloroformateSecondary AlkylAssociative S_N2Characterized by significant nucleophilic solvent assistance. koreascience.kr
Propargyl ChloroformateAlkynylAddition-EliminationMechanism closely mimics that of phenyl chloroformate. nih.gov

Applications of Cyclohexylmethyl Chloroformate in Advanced Organic Synthesis

Acylation Reactions and Ester/Amide/Carbonate Formation

As a reactive acylating agent, cyclohexylmethyl chloroformate is instrumental in the synthesis of esters, amides, and carbonates. The reaction with alcohols or phenols in the presence of a base affords the corresponding cyclohexylmethyl carbonate esters. Similarly, it reacts with primary or secondary amines to yield N-substituted cyclohexylmethyl carbamates, which are a form of amide. This reactivity is fundamental to its application as a protecting group for amines, particularly in the intricate process of peptide synthesis where transient protection of the amine functionality is crucial.

Carbamate (B1207046) and Urea (B33335) Synthesis

The synthesis of carbamates and ureas represents a significant area of application for this compound, with implications across various chemical industries.

This compound is a key intermediate in the production of various pharmaceuticals and agrochemicals. The carbamate linkage it forms is a common structural motif in biologically active molecules. Carbamates are widely recognized as important functional groups in medicinal chemistry and are integral to the design of a diverse range of therapeutic agents. In peptide synthesis, the related cyclohexyl chloroformate is used to protect amines, allowing for selective reactions at other sites of a molecule. smolecule.com This protective role is also a key application for this compound, preventing unwanted side reactions of amine groups during complex synthetic sequences. masterorganicchemistry.comtcichemicals.com

The utility of this compound extends to the synthesis of urea derivatives. Chloroformates, in general, are used in the synthesis of ureas. nih.gov A notable example is the synthesis of a series of 1,3-disubstituted cyclohexylmethyl urea and amide derivatives which have been investigated as non-peptidic motilin receptor antagonists. nih.gov This highlights the role of the cyclohexylmethyl moiety in the development of new therapeutic candidates. The synthesis of such urea derivatives is a testament to the compound's importance in constructing complex molecular architectures for medicinal chemistry research. nih.gov Generally, the synthesis of unsymmetrical ureas can be achieved by reacting an amine with an isocyanate, which can be generated from a primary amine via various methods, or by using phosgene (B1210022) substitutes like chloroformates. nih.gov

Bioconjugation Strategies Utilizing this compound

In the field of bioconjugation, which involves the chemical linking of two molecules, at least one of which is a biomolecule, this compound and its derivatives have found utility. A patent for antibody-drug conjugates describes the use of a derivative of this compound in the conjugation process. googleapis.com The reactive nature of the chloroformate allows it to form stable linkages with functional groups on biomolecules such as proteins or carbohydrates. The closely related cyclohexyl chloroformate is also used in bioconjugation to link biomolecules to other molecules or surfaces, a technique valuable for creating biosensors and drug delivery systems. smolecule.com

This compound as a Reagent in Complex Molecule Construction

The precise reactivity of this compound makes it a valuable tool for the construction of complex molecules with specific biological functions.

A prominent example of the application of this compound is in the synthesis of Trenbolone (B1683226) Cyclohexylmethylcarbonate, also known as Trenbolone Hexahydrobenzylcarbonate. wikipedia.org This synthetic anabolic-androgenic steroid is prepared through the esterification of the 17β-hydroxyl group of trenbolone with this compound. chembk.com This reaction is a critical step in the synthesis of this long-acting prodrug of trenbolone. wikipedia.org The details of the esterification process, including optimized reaction conditions, are crucial for ensuring a high yield and purity of the final product.

Parameter Condition Purpose
Reagent Stoichiometry1.2:1 molar ratio of this compound to trenboloneEnsures complete conversion while minimizing the formation of di-ester byproducts.
Temperature Control-5°C to 5°CPrevents the exothermic degradation of the chloroformate reagent.
Moisture Content<500 ppmSuppresses the hydrolysis of the chloroformate, which is achieved through the use of molecular sieves and nitrogen sparging.

This synthesis underscores the importance of this compound in modifying the structure of bioactive compounds to enhance their pharmacokinetic properties. The resulting carbonate, Trenbolone Cyclohexylmethylcarbonate, was previously marketed for medical use in humans. wikipedia.org

Formation of Dicarboxylates (e.g., Bis(cyclohexylmethyl) Tetrazine Dicarboxylate)

This compound serves as a key reagent in the synthesis of specialized dicarboxylate compounds. A significant example is the preparation of bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate. lookchem.com This synthesis is achieved by reacting this compound with 3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazine. lookchem.comresearchgate.net

The reaction specifically yields the 1,2-dicarboxylate isomer, rather than the 1,4-dicarboxylate alternative. lookchem.com Structural analysis via X-ray diffraction has confirmed that the resulting tetrazine ring adopts a twist conformation, with the 2,3-diazabutadiene (B13418476) group in the central six-membered ring being non-planar. lookchem.com

Another application involves the synthesis of tetrahydropyridine (B1245486) carboxylates. The synthesis of cyclohexylmethyl 4-(4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate can be accomplished through the condensation of a tetrahydropyridine derivative with this compound in the presence of a base.

Table 1: Properties of Bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate lookchem.com

PropertyValue
CAS Number 1331837-31-0
Molecular Weight 585.53
Molecular Formula C₃₀H₃₂Cl₂N₄O₄

This table presents key properties of the dicarboxylate compound synthesized using this compound.

Urethane (B1682113) Derivative Synthesis

Chloroformates are fundamental reagents for the creation of urethane (or carbamate) linkages, which are crucial in medicinal chemistry and materials science. While direct examples using this compound are specific, the synthesis of derivatives containing the cyclohexylmethyl urethane moiety illustrates the principle. For instance, urethane derivatives have been prepared where an N-cyclohexylmethyl amine is reacted with a mixed carbonate to afford the final urethane product.

The general utility of chloroformates in this area is well-established. They are widely used to introduce urethane protecting groups onto amino acids, forming urethane-protected α-amino acid N-carboxyanhydrides (UNCAs). This methodology allows for the stable pre-activation of amino acids for peptide synthesis.

Emerging Catalytic Roles in Organic Transformations

While primarily known as a reagent for acylation and protection, there is emerging potential for chloroformates to play catalytic roles in organic reactions. Although less common, the related compound cyclohexyl chloroformate has been noted to function as a catalyst in certain organic reactions, where it can increase the reaction rate and improve efficiency. This suggests a potential, albeit currently underexplored, catalytic function for this compound.

The broader context of organic synthesis shows that components related to this compound are involved in catalytic processes. For example, various compounds containing cyclohexylmethyl groups are used in the development of catalyst systems for olefin polymerization and other transformations. epo.org Furthermore, other types of chloroformates, such as isobutyl chloroformate, are employed as activating agents in catalytic amidation reactions. researchgate.net These related applications highlight the potential for developing new catalytic systems involving this compound, particularly in reactions where its specific steric and electronic properties could be advantageous. The investigation into the catalytic activity of such compounds is an ongoing area of chemical research. researchgate.net

Role of Cyclohexylmethyl Chloroformate As a Protecting Group

Protection of Amine Functional Groups in Peptide Synthesis

In peptide synthesis, the protection of the α-amino group of an amino acid is a mandatory first step to control the sequence of amino acid addition. springernature.combiosynth.com Without protection, amino acids could polymerize uncontrollably or react at undesired positions. springernature.com Cyclohexylmethyl chloroformate serves as a reagent to install the Cyc-Cbz protecting group onto the N-terminus of an amino acid. This converts the highly nucleophilic amine into a significantly less reactive carbamate (B1207046), effectively preventing it from participating in subsequent coupling reactions until its removal is desired. biosynth.commasterorganicchemistry.com

The protection of an amine with this compound proceeds via a nucleophilic acyl substitution reaction, analogous to the well-known mechanism for forming the benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate. total-synthesis.comyoutube.com The reaction is typically carried out in the presence of a base.

The mechanism involves the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine functional group acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. total-synthesis.com

Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate.

Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is a good leaving group.

Proton Transfer: A base, such as sodium carbonate or an organic base, is required to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion. total-synthesis.com

The resulting product is an N-cyclohexylmethyloxycarbonyl-protected amine (a carbamate), which is stable to a range of reaction conditions used in peptide synthesis. total-synthesis.com

The strategic use of different protecting groups with non-overlapping removal conditions, a concept known as orthogonality, is fundamental to the synthesis of complex peptides. biosynth.comtotal-synthesis.com The cyclohexylmethyloxycarbonyl (Cyc-Cbz) group plays a role in these selective strategies. Similar to the standard Cbz group, the Cyc-Cbz group is stable under the mildly acidic conditions used to remove the tert-butoxycarbonyl (Boc) group and the basic conditions (e.g., piperidine) used to cleave the 9-fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgmasterorganicchemistry.comtotal-synthesis.com

This orthogonality allows chemists to selectively deprotect and modify different parts of a growing peptide chain. biosynth.com For instance, an Fmoc group can be removed from the N-terminus to allow for chain elongation, while Cyc-Cbz and Boc groups protecting amino acid side chains remain intact. nih.gov This ensures precise control over the construction of the final peptide sequence. springernature.com

Protection of Indole (B1671886) Functional Groups

The side chain of the amino acid tryptophan contains an indole ring, which can be susceptible to undesired side reactions, such as oxidation or alkylation, under the acidic conditions often employed during peptide synthesis (e.g., during the cleavage of other protecting groups). wiley-vch.de The indole nitrogen can be protected to prevent these complications. Chloroformates are known to react with indole alkaloids, indicating their utility in protecting the indole functional group. rsc.org

This compound can be used to protect the indole nitrogen of tryptophan, converting it into a carbamate. This modification reduces the nucleophilicity of the indole ring and increases its stability towards electrophilic attack and acidic conditions during the synthetic sequence. researchgate.net While effective, it is noteworthy that carbamates on indole nitrogens can sometimes be more labile than their amine counterparts. researchgate.net

Deprotection Methodologies in Synthetic Sequences

The removal of a protecting group, or deprotection, is a critical final step in a synthetic sequence to reveal the original functional group. wikipedia.org The method for cleaving the cyclohexylmethyloxycarbonyl (Cyc-Cbz) group is chosen based on the stability of other functional groups in the molecule.

Unlike the standard Cbz group, which is readily cleaved by catalytic hydrogenolysis, the cyclohexylmethyl group is an aliphatic ether derivative and is resistant to these conditions. wikipedia.orgrsc.org Therefore, alternative and more stringent methods are required:

Strong Acidolysis: The Cyc-Cbz group can be removed by treatment with strong acids. A combination of trifluoromethanesulfonic acid and thioanisole (B89551) in trifluoroacetic acid (TFA) has been shown to be effective for cleaving similar cyclohexyl-based protecting groups. rsc.org

Lewis Acid-Mediated Cleavage: Strong Lewis acids, such as boron tribromide (BBr₃), are capable of cleaving robust ether and carbamate linkages and can be employed for the deprotection of the Cyc-Cbz group. rsc.org

Comparative Analysis with Other Protecting Groups

The utility of the cyclohexylmethyloxycarbonyl (Cyc-Cbz) group is best understood by comparing it to other commonly used amine protecting groups in peptide synthesis. Each group has a unique profile of stability and cleavage conditions, which dictates its specific applications. biosynth.commasterorganicchemistry.comtcichemicals.com

Protecting GroupStructureAbbreviationIntroduction ReagentCleavage ConditionsStability
Cyclohexylmethyloxycarbonyl Cyc-Cbz This compoundStrong acids (e.g., TFMSA/TFA, BBr₃)Stable to catalytic hydrogenolysis, mild acid (TFA), and base (piperidine).
Benzyloxycarbonyl Cbz or Z Benzyl chloroformateCatalytic hydrogenolysis (H₂, Pd/C); strong acids (HBr/AcOH); Na/NH₃. wikipedia.orgtotal-synthesis.comStable to mild acid (TFA) and base (piperidine). total-synthesis.com
tert-Butoxycarbonyl Boc Di-tert-butyl dicarbonate (B1257347) (Boc₂O)Moderate to strong acids (e.g., TFA, HCl). wikipedia.orgmasterorganicchemistry.comtcichemicals.comStable to catalytic hydrogenolysis and base (piperidine). tcichemicals.com
9-Fluorenylmethyloxycarbonyl Fmoc Fmoc-Cl or Fmoc-OSuBase (commonly 20% piperidine (B6355638) in DMF). wikipedia.orgmasterorganicchemistry.comStable to catalytic hydrogenolysis and mild acid (TFA). wikipedia.org

This comparison highlights the orthogonal nature of these protecting groups. The Cyc-Cbz group offers an alternative to the standard Cbz group, particularly when resistance to catalytic hydrogenolysis is required, while maintaining stability towards the reagents used to remove Fmoc and Boc groups.

Cyclohexylmethyl Chloroformate in Polymer Chemistry Research

Polymer Modification Strategies

Polymer modification involves the chemical alteration of a pre-existing polymer to introduce new properties or enhance existing ones. ijpsm.com Cyclohexylmethyl chloroformate is employed in these strategies primarily as a means to introduce cyclohexylmethyl carbonate moieties onto polymer chains.

Introduction of Functional Groups onto Polymer Chains

The primary role of this compound in polymer modification is to introduce functional groups onto polymer backbones. smolecule.com This process, often termed functionalization, involves reacting the chloroformate with nucleophilic sites on the polymer, such as hydroxyl (–OH) or amine (–NH2) groups. ontosight.aimsesupplies.com The reaction results in the formation of a stable carbamate (B1207046) or carbonate linkage, effectively grafting the cyclohexylmethyl group onto the polymer. ontosight.ai

This "grafting" technique can be performed as a post-polymerization modification (PPM), where a fully formed polymer is treated with the reagent. nih.govnih.gov This approach is advantageous as it allows for the precise control of the degree of functionalization by adjusting reaction conditions. nih.gov For instance, polymers containing pendant hydroxyl or amine groups can be dissolved in a suitable solvent and reacted with this compound, often in the presence of a base to neutralize the hydrochloric acid byproduct. ontosight.ai This method allows for the creation of a wide array of functional polymers from a common precursor polymer. pageplace.de

An example of its use in synthesis includes the preparation of bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate, demonstrating its reactivity in creating complex functional molecules that can act as monomers or additives in polymer systems. researchgate.net

Enhancement of Polymer Properties through Functionalization

The introduction of the cyclohexylmethyl group via functionalization can significantly enhance a polymer's properties. ijpsm.comsmolecule.com The bulky and hydrophobic nature of the cyclohexyl ring can alter the physical and chemical characteristics of the parent polymer.

Key Property Enhancements:

Thermal Stability: The incorporation of the cyclohexylmethyl group can increase the thermal stability of polymers by introducing rigid, cyclic structures into the polymer chain. smolecule.com

Mechanical Strength: Functionalization can impact the mechanical properties, potentially increasing the hardness and modulus of the material. smolecule.com

Reactivity: Introducing the carbonate group provides a new reactive site on the polymer for further chemical transformations. smolecule.com

Solubility: The hydrophobic cyclohexyl group can alter the polymer's solubility, making it more compatible with non-polar solvents or other hydrophobic materials.

Property EnhancedMechanism of EnhancementResulting Application Area
Thermal Stability Introduction of rigid alicyclic structures.High-performance plastics, coatings.
Mechanical Strength Increased steric bulk and intermolecular forces.Structural materials, durable elastomers.
Hydrophobicity Addition of the non-polar cyclohexyl group.Water-repellent coatings, moisture barriers.
Adhesion Altered surface energy for better interaction.Adhesives, composite materials.

Surface Functionalization of Materials

Beyond modifying the bulk properties of polymers, this compound is a key reagent for the surface functionalization of materials. smolecule.com This technique involves altering only the surface layer of a material, which is crucial as the surface dictates the initial interaction with its environment. nih.govmicronit.com

Alteration of Chemical and Physical Surface Properties

By reacting this compound with functional groups present on a material's surface (e.g., hydroxyl groups on silica (B1680970) or cellulose), the surface properties can be precisely tailored. smolecule.comnih.gov This modification can transform a hydrophilic surface into a hydrophobic one, or alter its adhesive properties and biocompatibility. smolecule.com

The process typically involves exposing the material's surface to a solution or vapor of this compound. nih.gov The covalent attachment of the cyclohexylmethyl carbonate groups changes the surface chemistry, leading to modifications in:

Wettability: The introduction of the non-polar cyclohexyl groups increases the hydrophobicity of the surface, causing water to bead up rather than spread out. smolecule.com

Adhesion: Surface energy is modified, which can enhance or reduce adhesion to other materials or coatings. nih.gov

Biocompatibility: Functionalizing surfaces can reduce non-specific protein adsorption and improve compatibility with biological systems. smolecule.combiorxiv.org

Applications in Advanced Material Science

Surface functionalization is critical for the development of advanced materials with specialized functions. biorxiv.org The ability to control surface properties opens up applications in diverse fields.

Biomaterials and Medical Devices: Surfaces can be functionalized to improve biocompatibility and control cell adhesion. biorxiv.org For example, modifying the surface of a medical implant can prevent the formation of biofilms and reduce the foreign body response. biorxiv.org

Advanced Coatings: Functionalization is used to create water-repellent (hydrophobic) coatings for textiles, glass, and other surfaces. nih.gov It is also used in creating UV-protecting coatings where functionalized nanoparticles are dispersed in a polymer matrix. nih.gov

Microfluidics: In microfluidic devices, surface properties must be precisely controlled to manage the flow of liquids in tiny channels. micronit.com Functionalization helps in creating hydrophobic or hydrophilic patterns to guide fluid movement. micronit.com

Sensors: Modifying sensor surfaces can enhance their selectivity and sensitivity by promoting the binding of specific target molecules. biorxiv.org

Role in the Synthesis of Polycarbonates and Polyurethanes Precursors

This compound is an important building block in the synthesis of precursors for polycarbonates and polyurethanes. iitm.ac.inresearchgate.net These two classes of polymers have widespread commercial applications, from high-performance plastics to flexible foams and elastomers. nih.govmdpi.com

Traditionally, many of these polymers are synthesized using highly toxic phosgene (B1210022) or isocyanates. researchgate.netpolymerexpert.fr Chloroformates like this compound offer alternative, though related, synthetic pathways. researchgate.net

The synthesis of polyurethanes can proceed through non-isocyanate routes, such as the polycondensation reaction between a bis(chloroformate) and a diamine, or by first creating carbamate precursors. researchgate.net Organic carbamates, which are key precursors for polyurethanes, are commercially produced through the aminolysis of chloroformate esters. iitm.ac.in this compound can react with amines to form N-cyclohexylmethyl carbamates, which can then be used in subsequent polymerization steps. ontosight.ai

Similarly, for polycarbonates, cyclic carbonates are important precursors. iitm.ac.in While not a direct route, the chemistry of chloroformates is integral to the broader field of carbonate synthesis. The reaction of chloroformates with alcohols is a fundamental method for creating carbonate esters, which are the repeating units in polycarbonate chains. ontosight.aiiitm.ac.in

Polymer ClassPrecursor Synthesized Using Chloroformate ChemistryRole of this compound
Polyurethanes Organic Carbamates, Bis(carbamates)Reacts with amines to form stable carbamate intermediates for non-isocyanate polymerization routes. iitm.ac.inresearchgate.net
Polycarbonates Carbonate Esters, Cyclic CarbonatesServes as a reagent to form carbonate linkages, the fundamental repeating unit of polycarbonates. ontosight.aiiitm.ac.in

Cyclohexylmethyl Chloroformate in Natural Product Synthesis

Amino Acid Activation for Peptide and Protein Synthesis

In the chemical synthesis of peptides and proteins, the strategic protection and activation of amino acids are paramount to prevent unwanted side reactions and ensure the correct sequence assembly. mdpi.com Chloroformates, including cyclohexylmethyl chloroformate, are instrumental in this process, primarily by serving as protecting groups for the α-amino terminus of amino acids. mdpi.combeilstein-journals.org

The reaction of this compound with the amino group of an amino acid forms a cyclohexylmethoxycarbonyl (Cbz-CHM) carbamate (B1207046). This transformation temporarily "caps" the nucleophilic amine, preventing it from reacting out of turn while the carboxyl group of the same amino acid is activated and coupled to the amino group of another. researchgate.net This protective strategy is fundamental to both solution-phase and solid-phase peptide synthesis (SPPS), the latter being the cornerstone of modern peptide chemistry. mdpi.comresearchgate.net

The mixed anhydride (B1165640) method is a classic coupling technique where an N-protected amino acid reacts with an alkyl chloroformate, like isobutyl or ethyl chloroformate, to form a highly reactive mixed carboxylic-carbonic anhydride. researchgate.net This anhydride then readily reacts with the free amino group of another amino acid or peptide chain to form the desired peptide bond. researchgate.net While other chloroformates are commonly cited, this compound can function similarly, activating the carboxyl group for amide bond formation. The choice of the specific chloroformate can influence reaction yields and specificity. researchgate.net

Table 1: Comparison of Common N-Terminal Protecting Groups in Peptide Synthesis

Protecting GroupAbbreviationCleavage ConditionsKey Characteristics
tert-ButoxycarbonylBocModerate to strong acid (e.g., TFA) researchgate.netWidely used in older SPPS strategies; acid-labile. researchgate.net
9-FluorenylmethoxycarbonylFmocMild base (e.g., Piperidine) researchgate.netStandard in modern SPPS; base-labile, allowing for orthogonal protection schemes. researchgate.net
Cyclohexylmethoxycarbonyl (derived) Cbz-CHM Acidic conditions or hydrogenolysisA variant of the classic Benzyloxycarbonyl (Cbz) group, offering different steric and electronic properties.
BenzyloxycarbonylCbzHydrogenolysis; strong acidA foundational protecting group in peptide chemistry. researchgate.net

Integration into Complex Biosynthetic Pathways and Analogue Preparation

The ability to construct complex molecular architectures is central to synthetic organic chemistry. This compound provides a means to introduce a cyclohexylmethylcarbamate or related functionalities into molecules, enabling the synthesis of natural product analogues and complex heterocyclic systems. These analogues are crucial for structure-activity relationship (SAR) studies, which help to identify the key structural features responsible for a natural product's biological activity. nih.gov

One documented application involves the use of this compound in the synthesis of bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate. researchgate.net This reaction demonstrates the reagent's capacity to participate in the construction of highly substituted, non-natural heterocyclic frameworks. researchgate.net In another study, benzyl (B1604629) (cyclohexylmethyl)carbamate, a direct derivative, was used in attempts to prepare C5 alkyl-substituted analogues of N-benzyl-2,3-dihydro-4-pyridones, which are important structural motifs. ku.edu Although the reaction with this specific carbamate yielded only a small amount of the desired product, it illustrates the strategic exploration of such reagents in building complex molecular libraries based on natural product scaffolds. ku.edu

The synthesis of analogues of the natural product SL0101, an inhibitor of the p90 ribosomal S6 kinase (RSK), has involved the regioselective installation of carbamate functional groups onto a carbasugar core. nih.gov This highlights a common strategy where carbamates, which can be formed from chloroformates, are integrated into complex molecules to probe biological interactions and improve properties like bioavailability. nih.gov

Table 2: Application of this compound in Heterocycle Synthesis

ReactantsReagentProductApplication Context
3,6-bis(4-chlorophenyl)-1,2(or 1,4)-dihydro-1,2,4,5-tetrazineThis compound Bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate researchgate.netSynthesis of a complex, unnatural tetrazine derivative for structural analysis. researchgate.net
4-(pyrrolidin-1-yl)furan-2(5H)-oneBenzyl (cyclohexylmethyl)carbamateC5 alkyl-substituted N-benzyl-2,3-dihydro-4-pyridone analogue (low yield) ku.eduExploration in the synthesis of natural product analogues. ku.edu

Application in N-Dealkylation Strategies for Alkaloid Synthesis

The N-dealkylation of tertiary amines is a critical transformation in organic synthesis, particularly in the chemistry of alkaloids. scispace.com This reaction allows for the modification of naturally occurring alkaloids to produce derivatives with different, often enhanced, pharmacological properties. For instance, the N-demethylation of opiate alkaloids is a key step in creating a wide array of opioid medicines. scispace.com

The use of chloroformate reagents for N-dealkylation is a well-established and robust method. The general mechanism involves the reaction of a tertiary amine, such as that found in many alkaloids, with a chloroformate reagent like phenyl, ethyl, or α-chloroethyl chloroformate. scispace.com This reaction proceeds through the formation of a carbamate intermediate. Subsequent hydrolysis or reduction of this carbamate cleaves the N-alkyl group and furnishes the corresponding secondary amine. scispace.com

While many examples utilize other chloroformates, the principle applies broadly, and the choice of reagent can be tailored to the specific substrate. scispace.com The dealkylation of a cyclohexylmethyl group from a bicyclic amine has been demonstrated in the context of developing new catalytic methods, underscoring the relevance of this specific substructure in dealkylation chemistry. nih.gov Conventional methods using chloroformates remain a benchmark for these transformations. nih.gov

Table 3: Chloroformate Reagents in the N-Dealkylation of Alkaloids

Alkaloid Class / SubstrateChloroformate Reagent ExampleResultSignificance
Opiate Alkaloids (e.g., Morphine, Codeine)Phenyl chloroformate, Ethyl chloroformate scispace.comN-demethylation to form normorphine/norcodeine carbamates scispace.comSynthesis of opioid antagonists and other medicinally important derivatives.
General Tertiary Aminesα-Chloroethyl chloroformate (ACE-Cl)N-dealkylationA widely used, efficient method for removing alkyl groups from amines.
Bicyclic AminesNot specified, but reaction demonstratedDealkylation of a cyclohexylmethyl group nih.govDemonstrates the cleavage of the C-N bond for this specific alkyl group. nih.gov

Contribution to Structural Elucidation and Revision of Natural Products

Determining the correct chemical structure of a newly isolated natural product is a non-trivial task that is fundamental to understanding its function and potential. In cases where spectroscopic data (e.g., NMR) is ambiguous, chemical derivatization can be a powerful tool to provide definitive proof of a structure or to revise an incorrect assignment. By reacting a natural product with a reagent like this compound, a new, often more crystalline or analytically tractable, derivative is formed.

A clear example of this is the synthesis of bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate from this compound. researchgate.net The structure of this complex derivative was unambiguously determined by X-ray diffraction, a gold-standard method for structural elucidation. researchgate.net This demonstrates how the reagent can be used to "lock" a molecule into a conformation suitable for crystallographic analysis, thereby confirming its connectivity and stereochemistry.

Furthermore, derivatization with chloroformates can significantly aid in mass spectrometry (MS) analysis. A study on phenidate analogues, which were difficult to distinguish by MS, showed that derivatization with isobutyl chloroformate led to the formation of carbamates with rich and predictable fragmentation patterns. This allowed for the detailed structural elucidation and unambiguous identification of the original compounds. This principle is directly applicable to this compound, which can be used to derivatize unknown natural products containing amine or alcohol groups, enhancing their MS fragmentation and providing crucial clues to their structure.

Table 4: How this compound Derivatization Aids Structural Elucidation

Analytical TechniqueBenefit of DerivatizationExample Principle
X-Ray Crystallography Induces crystallization; provides a rigid derivative suitable for analysis.Reaction of a complex molecule with this compound to yield a crystalline solid whose structure can be solved. researchgate.net
Mass Spectrometry (MS) Creates derivatives with more informative and predictable fragmentation patterns.Reaction of an amine-containing natural product with this compound to form a carbamate that fragments clearly, revealing the structure of the parent molecule.
Nuclear Magnetic Resonance (NMR) Alters chemical shifts and coupling constants, helping to resolve signal overlap or confirm assignments.The large, rigid cyclohexylmethyl group can induce significant changes in the NMR spectrum, helping to map the connectivity of the parent molecule.

Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the magnetic environments of atomic nuclei, primarily ¹H and ¹³C. While specific spectral data for cyclohexylmethyl chloroformate is not extensively documented in publicly available literature, the expected chemical shifts can be reliably predicted based on the analysis of its constituent functional groups—the cyclohexylmethyl group and the chloroformate moiety.

In the proton NMR spectrum of this compound, distinct signals corresponding to the different types of protons in the cyclohexyl ring and the methylene (B1212753) bridge are anticipated. The electron-withdrawing effect of the chloroformate group is expected to shift the signal of the adjacent methylene protons significantly downfield.

The protons on the cyclohexyl ring will appear as a complex series of multiplets in the upfield region, typical for aliphatic cyclic systems. The single proton attached to the carbon bearing the CH₂O- group will be located at a distinct chemical shift. The two protons of the methylene bridge (—CH₂—O) are diastereotopic and would be expected to appear as a doublet due to coupling with the adjacent methine proton of the cyclohexane (B81311) ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Cyclohexyl -CH- ~1.70 Multiplet
Cyclohexyl -CH₂- (axial & equatorial) ~0.90 - 1.80 Multiplets

Note: Predicted values are based on typical ranges for similar structural motifs.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. For this compound, unique signals are expected for each carbon atom in a distinct chemical environment. The carbon of the carbonyl group in the chloroformate moiety is anticipated to have the most downfield chemical shift due to the strong deshielding effects of the adjacent oxygen and chlorine atoms. The carbon of the methylene bridge will also be shifted downfield by the adjacent oxygen. The carbons of the cyclohexyl ring will appear in the typical aliphatic region. chemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O ~150
-O-CH₂- ~75
Cyclohexyl -CH- ~38
Cyclohexyl -CH₂- (C2, C6) ~30
Cyclohexyl -CH₂- (C3, C5) ~26

Note: Predicted values are based on typical ranges for similar structural motifs. chemicalbook.com

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons on adjacent carbons. core.ac.uk This would confirm the connectivity within the cyclohexyl ring and the coupling between the methine proton of the ring and the methylene protons of the side chain. core.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the downfield methylene proton signal to the carbon adjacent to the oxygen.

These 2D NMR methods, used in concert, would provide a complete and unambiguous structural elucidation of this compound. core.ac.uk

Vibrational Spectroscopy Applications

The IR spectrum of this compound is expected to be dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the chloroformate group. This band typically appears at a high wavenumber, often in the range of 1775-1800 cm⁻¹, due to the electron-withdrawing effect of the adjacent chlorine atom. publish.csiro.auchemicalbook.comresearchgate.net

Other significant absorptions would include the C-H stretching vibrations of the aliphatic cyclohexyl and methylene groups, which are expected just below 3000 cm⁻¹. The C-O single bond stretching vibrations will likely produce strong bands in the 1100-1200 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the fingerprint region, typically around 600-800 cm⁻¹. nist.gov

Table 3: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Intensity
C-H Stretch Aliphatic (Cyclohexyl, -CH₂-) 2850-2950 Strong
C=O Stretch Chloroformate 1775-1800 Very Strong
C-O Stretch Ester Linkage 1100-1200 Strong

Note: Predicted frequencies are based on data from related chloroformate and cyclohexyl compounds. publish.csiro.auchemicalbook.comresearchgate.netnist.gov

Raman spectroscopy provides complementary information to IR spectroscopy. The technique is particularly sensitive to vibrations of non-polar bonds and symmetric stretching modes. For this compound, the C-Cl stretching vibration is expected to give a strong and easily identifiable signal in the Raman spectrum. aip.orgchemicalbook.com

The symmetric C-H stretching vibrations of the cyclohexane ring are also expected to be prominent. nih.gov The C=O stretch, while strong in the IR, will likely be a weaker, though still observable, band in the Raman spectrum. The low-frequency region will contain information about the skeletal bending and torsional modes of the molecule.

Table 4: Predicted Raman Shifts for this compound

Vibrational Mode Functional Group Predicted Raman Shift (cm⁻¹) Intensity
C-H Stretch Aliphatic (Cyclohexyl, -CH₂-) 2850-2950 Strong
C=O Stretch Chloroformate 1775-1800 Weak-Medium
C-Cl Stretch Chloroformate 600-800 Strong

Note: Predicted frequencies are based on data from related chloroformate and cyclohexane compounds. chemicalbook.comnih.gov

Mass Spectrometry for Molecular Characterization

Mass spectrometry is a cornerstone analytical technique for the molecular characterization of chemical compounds, providing information about molecular weight and structure. For this compound, both high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are invaluable tools for its unambiguous identification and structural elucidation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio (m/z) to a very high degree of precision. This technique allows for the calculation of a unique elemental formula, which is crucial for the identification of unknown compounds or the confirmation of a synthesized product. For this compound (C₈H₁₃ClO₂), HRMS would provide a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Table 1: Theoretical HRMS Data for this compound

Ion SpeciesMolecular FormulaCalculated m/z
[M+H]⁺ (with ³⁵Cl)C₈H₁₄³⁵ClO₂⁺177.0655
[M+H]⁺ (with ³⁷Cl)C₈H₁₄³⁷ClO₂⁺179.0626
[M+Na]⁺ (with ³⁵Cl)C₈H₁₃³⁵ClNaO₂⁺199.0474
[M+Na]⁺ (with ³⁷Cl)C₈H₁₃³⁷ClNaO₂⁺201.0445

Note: The data in this table is theoretical and for illustrative purposes. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. This fragmentation pattern provides a "fingerprint" of the molecule, allowing for detailed structural elucidation.

In an MS/MS experiment of this compound, the protonated molecule [M+H]⁺ would be selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern would be characteristic of the compound's structure. Based on studies of other chloroformates, several fragmentation pathways can be predicted for this compound bohrium.com.

A likely fragmentation pathway would involve the loss of HCl, a common fragmentation for protonated chloroformates, leading to the formation of a cyclohexylmethyloxycarbonyl cation. Another possible fragmentation is the loss of the entire chloroformate group, resulting in a cyclohexylmethyl cation. The fragmentation of the cyclohexyl ring itself could also lead to a series of characteristic product ions. The study of protonated methyl, ethyl, neopentyl, and phenyl chloroformates revealed that the loss of HCl is a significant fragmentation channel bohrium.com. For instance, protonated methyl chloroformate was observed to lose HCl to yield CH₃OCO⁺ bohrium.com. A similar loss in this compound would produce the C₈H₁₃O₂⁺ ion. Additionally, the loss of neutral chloroformic acid from protonated species has been observed for some chloroformates, which could lead to the formation of a cyclohexylmethyl cation in the case of this compound bohrium.com.

The analysis of these fragmentation patterns is crucial for confirming the identity of this compound and distinguishing it from its isomers.

Table 2: Predicted MS/MS Fragmentation of [C₈H₁₃ClO₂ + H]⁺

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
177.0655[C₈H₁₃O₂]⁺HCl
177.0655[C₇H₁₃]⁺CO₂ + HCl
177.0655[C₆H₁₁]⁺C₂H₂O₂ + HCl
177.0655[C₅H₉]⁺C₃H₄O₂ + HCl

Note: The data in this table is predictive and based on general fragmentation patterns of related compounds.

Chiral Spectroscopy

This compound itself is not chiral. However, if the cyclohexyl ring were substituted to create a chiral center, or if it were part of a larger chiral molecule, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) would be essential for determining its absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational circular dichroism (VCD) measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides detailed information about the three-dimensional arrangement of atoms in a molecule. VCD is particularly sensitive to the stereochemistry of chiral molecules, including those containing cyclohexyl moieties pageplace.denih.gov.

For a chiral derivative of this compound, the VCD spectrum would exhibit characteristic positive and negative bands corresponding to the vibrational modes of the molecule. The carbonyl stretch of the chloroformate group, typically observed in the infrared spectrum around 1750-1800 cm⁻¹, would be a prominent feature in the VCD spectrum. The sign and intensity of this VCD band would be highly dependent on the absolute configuration of the chiral centers in the molecule.

While no specific VCD studies on this compound were found, research on related chiral molecules, such as menthyl chloroformate, demonstrates the utility of VCD in stereochemical analysis. The VCD spectrum of menthyl chloroformate, a structurally similar compound with a substituted cyclohexyl ring, would show distinct signals that could be correlated with its known absolute configuration through quantum chemical calculations pageplace.de. The study of chiral cyclohexanones has also shown that VCD is a powerful tool for determining their absolute configurations pageplace.de.

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic circular dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet and visible light. ECD is a powerful technique for determining the absolute configuration of chiral molecules containing chromophores. The chloroformate group and the carbonyl group within it act as a chromophore, making ECD a relevant technique for chiral derivatives of this compound.

The ECD spectrum of a chiral this compound derivative would show Cotton effects (positive or negative bands) corresponding to the electronic transitions of the chloroformate chromophore. The sign of the Cotton effect can often be related to the absolute configuration of the chiral centers near the chromophore using empirical rules or, more reliably, through comparison with quantum chemical calculations of the ECD spectrum.

Studies on acyl chlorides have shown that the n → π* transition of the carbonyl group gives rise to a characteristic ECD band ntu.edu.sg. For a chiral derivative of this compound, the stereochemistry of the molecule would dictate the sign and intensity of this band. The application of ECD in determining the absolute configuration of various chiral molecules is well-established nih.govresearchgate.net.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration if it is chiral. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

As this compound is a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require in-situ cryo-crystallography techniques. This involves crystallizing the liquid at low temperatures directly on the diffractometer. A study on ethyl chloroformate, which is also a liquid at room temperature, successfully employed this method to determine its crystal structure figshare.comacs.orgacs.org. This demonstrates the feasibility of obtaining a crystal structure for this compound.

While a crystal structure for this compound is not available in the Cambridge Structural Database, the crystal structure of a derivative, bis(cyclohexylmethyl) 3,6-bis(4-chlorophenyl)-1,2,4,5-tetrazine-1,2-dicarboxylate, has been reported. This compound was synthesized using this compound, and its structure was determined by X-ray diffraction. This confirms that the cyclohexylmethyl moiety can be accommodated within a crystal lattice and its conformation determined accurately.

Should a chiral derivative of this compound be synthesized and crystallized, X-ray crystallography could unambiguously determine its absolute stereochemistry by analyzing the anomalous dispersion of the X-rays.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry provide powerful tools for understanding the structure, properties, and reactivity of molecules at an atomic level. For Cyclohexylmethyl chloroformate, these methods offer insights that are often inaccessible through experimental means alone. This section details the application of various computational techniques to study this compound and related chloroformate systems.

Future Research Directions and Emerging Paradigms

Development of Greener Synthetic Routes

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of cyclohexylmethyl chloroformate is no exception. Traditional methods for producing chloroformates often involve hazardous reagents like phosgene (B1210022). acs.orgkobe-u.ac.jp Future research is focused on developing greener, safer, and more efficient synthetic pathways.

Key areas of development include:

Phosgene-Free Synthesis: A significant push is being made to replace phosgene with less toxic alternatives. researchgate.net One promising approach is the use of bis(trichloromethyl)carbonate (BTC), which has been shown to improve yields and can be catalyzed by sodium hydroxide (B78521) instead of pyridine. researchgate.net Another innovative method is the photo-on-demand synthesis using chloroform (B151607) and oxygen, which offers a safer and more cost-effective in-situ generation of the necessary reagents. acs.org This method avoids the transportation and storage of hazardous materials and allows for one-pot syntheses of carbonates and carbamates. acs.org

Catalytic Decomposition: The use of catalysts like hexabutylguanidinium chloride for the decomposition of corresponding alkyl and alkoxyalkyl chloroformates presents a safe and efficient procedure. acs.org

Process Intensification: Continuous flow synthesis is being investigated as a method to produce chloroformates more efficiently and with less waste. ispe.org This technique allows for better control over reaction conditions, leading to higher yields and purity.

These greener routes aim to enhance the sustainability of producing this compound by minimizing waste, avoiding hazardous substances, and utilizing renewable resources and energy-efficient processes. ispe.orgnih.govrsc.org

Exploration of Novel Catalytic Transformations

The reactivity of this compound can be significantly enhanced and directed through the use of novel catalysts. Research in this area is opening up new avenues for its application in organic synthesis.

Recent advancements in catalysis involving chloroformates include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysts have been successfully used in the cross-coupling reactions of arylboronic acids with chloroformates. researchgate.net This method allows for the formation of esters and amides under mild conditions, expanding the synthetic utility of chloroformates beyond their traditional roles. researchgate.net

Nickel-Photoredox Catalysis: A groundbreaking approach combines nickel and photoredox catalysis to achieve direct cross-coupling between unactivated C(sp³)–H bonds and chloroformates. nih.govbeilstein-journals.org This allows for the formation of C-C bonds and the synthesis of esters from a wide range of simple alkanes under mild conditions. nih.gov The mechanism is thought to involve the oxidative addition of the chloroformate to a Ni(0) species, followed by a series of steps facilitated by a photoredox catalyst. nih.gov

Lewis Base Catalysis: Lewis bases like 1-formylpyrrolidine (B1209714) (FPyr) have been shown to catalyze the activation of alcohols by chloroformates, leading to the formation of chloro- and bromoalkanes. d-nb.info This represents a switch in chemoselectivity, as the typical reaction between an alcohol and a chloroformate yields a carbonate. d-nb.info

Byproduct-Catalyzed Reactions: In certain multi-component reactions, the byproduct of an initial reaction step, such as HCl generated from the hydrolysis of chlorotrimethylsilane, can act as a catalyst for subsequent transformations. nih.gov This approach has been used in the synthesis of protected primary amines and β-amino esters where a chloroformate is one of the components. nih.gov

These novel catalytic systems are not only expanding the reaction scope of this compound but are also enabling more efficient and selective syntheses of complex molecules. researchgate.net

Advanced Materials Applications and Functionalization

The unique reactivity of this compound makes it a valuable reagent for the functionalization and development of advanced materials.

Potential and emerging applications in materials science include:

Surface Modification: Chloroformate groups can be used to modify the surfaces of various materials. For instance, single-walled carbon nanotubes have been functionalized using (R-)oxycarbonyl nitrenes, which can be derived from chloroformates. acs.org This functionalization can alter the electronic and physical properties of the nanotubes, making them suitable for specific applications in electronics and composites.

Polymer Synthesis: this compound can serve as a monomer or a modifying agent in the synthesis of polymers. Its incorporation can introduce specific functionalities and properties, such as altered solubility, thermal stability, or reactivity for further post-polymerization modification.

Functional Dyes and Probes: The chloroformate group can be used to attach cyclohexylmethyl moieties to fluorescent dyes or other sensor molecules. This can be seen in the synthesis of fluorescent probes for detecting various biological molecules, where a chloroformate is used to link a recognition unit to a fluorophore. nih.govmdpi.commdpi.com

Synthesis of Isocyanates: Chloroformates are precursors in the synthesis of isocyanates. orgsyn.org For example, trichloromethyl chloroformate, a related compound, is used to prepare isocyanato acid chlorides and isocyanato chloroformates from amino acids and amino alcohols, respectively. orgsyn.org These isocyanates are then key building blocks for polyurethanes and other polymers.

Future research will likely focus on exploiting the reactivity of this compound to create novel materials with tailored properties for applications in electronics, photonics, and biomedical devices.

Integration in Complex Biological Systems Research

This compound and its derivatives are finding increasing use as tools in the study of complex biological systems. Their ability to react with specific functional groups allows for the labeling and probing of biomolecules.

Applications in biological research include:

Enzyme Inhibition Studies: Derivatives of this compound, such as N2-substituted O6-cyclohexylmethylguanine, have been synthesized and evaluated as potent inhibitors of cyclin-dependent kinases (CDKs). researchgate.net These studies help in understanding the structure-activity relationships and in designing more effective therapeutic agents. researchgate.net

Fluorescent Probes for Bioimaging: Chloroformates are used in the synthesis of small-molecule fluorescent probes for imaging gaseous signaling molecules like nitric oxide and carbon monoxide in living cells. nih.govmdpi.com For example, a chloroformate group can be used to protect a hydroxyl group on a fluorophore, which is then unmasked by the target analyte, leading to a fluorescent signal. nih.gov

Probing Biomolecular Structure and Dynamics: Luminescent metal complexes functionalized with chloroformates can be used as probes to study the structure and dynamics of biomolecules like DNA and proteins. umt.edu The cyclohexylmethyl group can influence the binding and photophysical properties of these probes.

Drug Discovery and Development: The cyclohexylmethyl group is a structural motif found in various bioactive molecules. researchgate.netthieme-connect.comacs.org Research on compounds like 2-pyrrolidinone (B116388) 5-(cyclohexylmethyl) as potential inhibitors of human pancreatic lipase (B570770) for obesity management highlights the importance of this structural component. researchgate.net Synthetic routes involving this compound can be instrumental in creating libraries of compounds for drug screening. nih.govscienceopen.com

The integration of this compound into the toolkit of chemical biologists is expected to grow, enabling more detailed investigations of biological processes at the molecular level. epa.govnih.gov

Synergistic Approaches: Combining Synthesis, Spectroscopy, and Computation

The comprehensive understanding and optimization of reactions involving this compound increasingly rely on a synergistic approach that combines synthetic chemistry, spectroscopic analysis, and computational modeling.

This integrated paradigm involves:

Mechanistic Elucidation: Computational methods, such as Density Functional Theory (DFT), are used to investigate reaction pathways and the role of catalysts. mdpi.comrsc.org For example, computational studies have been used to understand the mechanism of palladium-catalyzed carbamate (B1207046) synthesis, confirming that the reaction is not spontaneous without a catalyst and identifying the most probable mechanistic routes. mdpi.com Similarly, the mechanism of byproduct-catalyzed reactions has been elucidated through a combination of experimental and computational work. nih.govrsc.org

Predictive Modeling: Computational models can predict the outcomes of reactions and guide the design of new experiments. rsc.orgrcin.org.pl This can accelerate the discovery of new synthetic routes and catalysts. For instance, in silico evaluations are used to predict the binding affinity of cyclohexylmethyl-containing compounds to biological targets, aiding in drug discovery. researchgate.net

Spectroscopic Characterization: Advanced spectroscopic techniques are essential for characterizing the intermediates and products of reactions involving this compound. mdpi.com Kinetic studies using techniques like NMR and IR spectroscopy, combined with computational analysis, provide deep insights into reaction mechanisms, such as the solvolysis of chloroformate esters. mdpi.comresearchgate.net

Catalyst and Materials Design: The combination of synthesis, spectroscopy, and computation allows for the rational design of new catalysts and materials. ruepinglab.com By understanding the electronic and steric effects of the cyclohexylmethyl group through computational and spectroscopic analysis, researchers can design more efficient catalysts and materials with desired properties.

This synergistic approach is crucial for advancing the chemistry of this compound, leading to more efficient syntheses, novel applications, and a deeper fundamental understanding of its reactivity.

Q & A

Basic: What are the critical safety considerations when handling cyclohexylmethyl chloroformate in laboratory settings?

This compound requires stringent safety protocols due to its acute toxicity (oral, dermal, and inhalation), skin corrosion properties, and lachrymator effects . Essential precautions include:

  • Use of impervious butyl rubber gloves (EN 374) and full-face respirators with positive-pressure air supply to prevent inhalation or dermal exposure .
  • Immediate decontamination procedures for spills, including neutralization with appropriate agents (e.g., sodium bicarbonate).
  • Storage in cool, dry, and well-ventilated areas , away from incompatible substances like bases or oxidizing agents .

Advanced: How can researchers resolve contradictions in reported toxicity data for chloroformate compounds?

Conflicting toxicity data (e.g., LC50 values) may arise from variations in experimental models (e.g., rodent strains), exposure durations, or analytical methods . To address discrepancies:

  • Conduct meta-analyses comparing studies under standardized conditions (e.g., 4-hour exposure periods) .
  • Validate findings using in vitro models (e.g., human cell lines) to reduce interspecies variability.
  • Cross-reference regulatory databases (e.g., EINECS, TSCA) for updated hazard classifications .

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Store in airtight, corrosion-resistant containers at 4°C to minimize hydrolysis or decomposition . Ensure containers are labeled with GHS hazard pictograms (e.g., skull and crossbones, corrosion symbol) and stored separately from aqueous solutions .

Advanced: What analytical techniques are most effective for quantifying reaction byproducts when using this compound as a derivatizing agent?

  • Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., ethyl chloroformate-mediated reactions) enables precise identification of carbamate byproducts .
  • High-Performance Liquid Chromatography (HPLC) paired with UV/Vis detection is optimal for monitoring hydrolysis products like cyclohexylmethanol .
  • Validate methods using design of experiments (DoE) to account for variables like pH and temperature .

Basic: What synthetic routes are commonly employed for the laboratory-scale preparation of this compound?

The compound is typically synthesized via phosgenation of cyclohexylmethanol under controlled conditions:

  • React cyclohexylmethanol with phosgene (or safer alternatives like triphosgene) in anhydrous dichloromethane at 0–5°C .
  • Purify via vacuum distillation to isolate the chloroformate, ensuring yields >85% under inert atmospheres .

Advanced: How should experimental protocols be designed to investigate the reaction kinetics of this compound with amino groups?

  • Use stopped-flow spectrophotometry to monitor rapid acylation reactions in real-time .
  • Employ pseudo-first-order conditions with excess amine to simplify rate constant calculations.
  • Document protocols in alignment with Beilstein Journal of Organic Chemistry standards , including detailed supplementary data for reproducibility .

Basic: What personal protective equipment (PPE) is essential when working with this compound?

  • Eye/Face Protection : Tightly fitting goggles or face shields (EN 166) .
  • Respiratory Protection : NIOSH-approved supplied-air respirators for vapor suppression .
  • Skin Protection : Impervious lab coats and butyl rubber gloves (EN 374) .

Advanced: What strategies can be implemented to improve the yield of this compound-mediated carbamate formations under anhydrous conditions?

  • Optimize solvent polarity (e.g., use THF or acetonitrile) to enhance nucleophilicity of amine reactants .
  • Introduce molecular sieves or scavengers to sequester generated HCl, preventing side reactions .
  • Utilize microwave-assisted synthesis to reduce reaction times and improve selectivity .

Basic: How should accidental exposure to this compound be managed according to current safety guidelines?

  • Inhalation : Immediately move to fresh air; administer artificial respiration if needed. Seek medical attention .
  • Dermal Contact : Remove contaminated clothing and rinse skin with water for 15 minutes .
  • Ocular Exposure : Flush eyes with saline solution for 20 minutes and consult an ophthalmologist .

Advanced: What computational chemistry approaches are suitable for predicting the reactivity patterns of this compound in nucleophilic acyl substitution reactions?

  • Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) model transition states and activation energies .
  • Molecular Dynamics (MD) studies assess solvent effects on reaction pathways .
  • Validate predictions with Hammett plots correlating substituent effects with reaction rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.